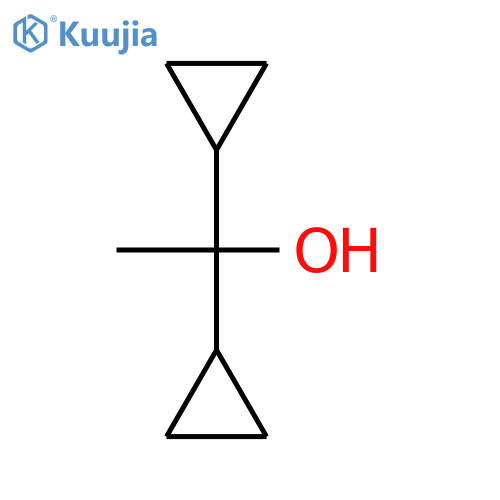Cas no 18895-50-6 (1,1-Dicyclopropyl-ethanol)

1,1-Dicyclopropyl-ethanol structure
商品名:1,1-Dicyclopropyl-ethanol
1,1-Dicyclopropyl-ethanol 化学的及び物理的性質
名前と識別子
-
- Cyclopropanemethanol, a-cyclopropyl-a-methyl-
- 1,1-dicyclopropylethanol
- 1,1-DICYCLOPROPYL-ETHANOL
- 1,1-Dicyclopropyl-aethanol
- 1,1-dicyclopropylethan-1-ol
- Cyclopropanemethanol,a-cyclopropyl-a-methyl
- Dicyclopropylmethylcarbinol
- Methyl-dicyclopropyl-carbinol
- DICYCLOPROPYLMETHYL CARBINOL
- E89164
- CS-0245445
- 18895-50-6
- SCHEMBL11307245
- EN300-305254
- DTXSID20498147
- Cyclopropanemethanol, alpha-cyclopropyl-alpha-methyl-
- AKOS006276860
- DTXCID90448957
- TAA89550
- Cyclopropanemethanol, ?-cyclopropyl-?-methyl-
- 1,1-Dicyclopropyl-ethanol
-
- MDL: MFCD01877353
- インチ: InChI=1S/C8H14O/c1-8(9,6-2-3-6)7-4-5-7/h6-7,9H,2-5H2,1H3
- InChIKey: BOYDTXNAECZPAU-UHFFFAOYSA-N
- ほほえんだ: CC(C1CC1)(O)C1CC1
計算された属性
- せいみつぶんしりょう: 126.10400
- どういたいしつりょう: 126.104465066g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 9
- 回転可能化学結合数: 2
- 複雑さ: 111
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 20.2Ų
- 疎水性パラメータ計算基準値(XlogP): 1.3
じっけんとくせい
- PSA: 20.23000
- LogP: 1.55740
1,1-Dicyclopropyl-ethanol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-305254-1.0g |
1,1-dicyclopropylethan-1-ol |
18895-50-6 | 75% | 1g |
$0.0 | 2023-06-07 | |
| Enamine | EN300-305254-2.5g |
1,1-dicyclopropylethan-1-ol |
18895-50-6 | 75% | 2.5g |
$810.0 | 2023-09-05 | |
| TRC | D439635-100mg |
1,1-Dicyclopropyl-ethanol |
18895-50-6 | 100mg |
$ 295.00 | 2022-06-05 | ||
| TRC | D439635-50mg |
1,1-Dicyclopropyl-ethanol |
18895-50-6 | 50mg |
$ 185.00 | 2022-06-05 | ||
| TRC | D439635-10mg |
1,1-Dicyclopropyl-ethanol |
18895-50-6 | 10mg |
$ 50.00 | 2022-06-05 | ||
| Enamine | EN300-305254-0.05g |
1,1-dicyclopropylethan-1-ol |
18895-50-6 | 75% | 0.05g |
$76.0 | 2023-09-05 | |
| Enamine | EN300-305254-0.1g |
1,1-dicyclopropylethan-1-ol |
18895-50-6 | 75% | 0.1g |
$113.0 | 2023-09-05 | |
| 1PlusChem | 1P002I20-100mg |
Cyclopropanemethanol, α-cyclopropyl-α-methyl- |
18895-50-6 | 95% | 100mg |
$151.00 | 2024-06-17 | |
| 1PlusChem | 1P002I20-1g |
Cyclopropanemethanol, α-cyclopropyl-α-methyl- |
18895-50-6 | 95% | 1g |
$582.00 | 2024-06-17 | |
| A2B Chem LLC | AB15912-5g |
Cyclopropanemethanol, α-cyclopropyl-α-methyl- |
18895-50-6 | 95% | 5g |
$1246.00 | 2024-04-20 |
1,1-Dicyclopropyl-ethanol 関連文献
-
Sofie Van Damme,Patrick Bultinck,Venkatesan Subramanian Phys. Chem. Chem. Phys., 2012,14, 15135-15144
-
Kang Zheng,Liu Jiang,Yan-Tuan Li,Zhi-Yong Wu,Cui-Wei Yan RSC Adv., 2015,5, 51730-51744
-
Yu Tang,Jian Dou,Christopher M. Andolina,Yuting Li,Hongbin Ma,Stephen D. House,Xiaoyan Zhang,Judith Yang,Franklin (Feng) Tao Phys. Chem. Chem. Phys., 2018,20, 6440-6449
-
Shuang Zhao,Chuanying Hu,Xiaoyan Chen,Jun Zhou,Yonghua Jiao,Kai Zhang,Yu Fu Soft Matter, 2012,8, 937-941
-
Stefania F. Musolino,Zhipeng Pei,Liting Bi,Gino A. DiLabio,Jeremy E. Wulff Chem. Sci., 2021,12, 12138-12148
18895-50-6 (1,1-Dicyclopropyl-ethanol) 関連製品
- 4166-46-5(2,3-Dimethyl-3-hexanol)
- 19549-71-4(2,3-Dimethyl-3-heptanol)
- 18729-46-9(1-cyclopropylpropan-1-ol)
- 19398-78-8(3,4-DIETHYL-3-HEXANOL)
- 19780-59-7(2-Heptanol,3-ethyl-2-methyl-)
- 14300-33-5(dicyclopropylmethanol)
- 19550-03-9(2,3-Dimethyl-2-hexanol)
- 565207-38-7(N,N-diethyl-3-4-(prop-2-en-1-yl)-5-sulfanyl-4H-1,2,4-triazol-3-ylbenzene-1-sulfonamide)
- 894013-49-1(N'-(2,6-dimethylphenyl)-N-{2-4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-ylethyl}ethanediamide)
- 1361517-76-1(2'-Iodo-4'-methyl-3,4,5-trichlorobiphenyl)
推奨される供給者
atkchemica
(CAS:18895-50-6)1,1-Dicyclopropyl-ethanol

清らかである:95%+
はかる:1g/5g/10g/100g
価格 ($):問い合わせ